Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,3-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-6-4-5-8(11(14)15-3)10(9)13(7)2/h4-6H,1-3H3 |
InChI Key |
CSIPIZSYSXPZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N1C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and esterification reactions. The use of continuous flow reactors and optimization of reaction parameters are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Activity
One of the primary applications of methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is in the development of antihypertensive medications. It serves as an intermediate in the synthesis of azilsartan medoxomil, an angiotensin II receptor antagonist used for treating hypertension. The compound's structure allows it to effectively inhibit the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure levels .
1.2 Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazole compounds exhibit significant antimicrobial properties. For instance, synthesized compounds based on benzo[d]imidazole frameworks have shown efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL, indicating potent antimicrobial activity .
Cytotoxicity and Anticancer Potential
2.1 In Vitro Cytotoxicity Studies
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values across different cancer types, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). Compounds derived from this benzo[d]imidazole exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to established chemotherapeutic agents like doxorubicin and sorafenib .
Table 1: Cytotoxicity Data of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 8.50 |
| Compound B | HepG2 | 9.20 |
| Compound C | MCF-7 | 10.00 |
Mechanistic Insights
3.1 Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound derivatives with potential biological targets such as FtsZ proteins and pyruvate kinases in bacteria. These studies provide insights into how these compounds can inhibit bacterial growth by disrupting essential cellular processes .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that ensure high purity and yield. The compound can be synthesized through cyclization reactions using various reagents under controlled conditions, which allows for the formation of the benzimidazole core structure essential for its biological activity .
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Substituent Position and Activity: The position of substituents significantly impacts biological activity. For example, Impurity-A (Azilsartan-related) contains a bulky biphenylmethyl group at position 1, which correlates with genotoxicity concerns , whereas the title compound’s smaller 1,2-dimethyl groups likely reduce steric hindrance, favoring synthetic versatility. Halogenation (e.g., 4-Br in ) enhances electrophilicity, facilitating cross-coupling reactions, while electron-withdrawing groups like morpholino () improve stability.
Isomerism and Functional Outcomes :
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (position 7) and its isomer (position 4) exhibit distinct pharmacological profiles due to differences in hydrogen bonding and steric interactions .
Analytical and Pharmacological Data
- LC-MS/MS Profiling : Impurity-A and related analogs are detected at trace levels (≤10 ppm) using MRM modes, emphasizing the need for high sensitivity in impurity profiling .
- Crystallographic Studies : Derivatives like Methyl 1-[(pyrimidinyl)methyl]-1H-benzo[d]imidazole-7-carboxylate have been characterized via X-ray diffraction, revealing planar benzoimidazole cores with substituent-dependent packing patterns .
- Similarity Metrics : Quantitative structure-activity relationship (QSAR) models rank analogs like Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (similarity 0.78 ) lower than ethyl ester derivatives (similarity 0.83–0.84 ), highlighting the critical role of substituent positioning.
Biological Activity
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused benzene and imidazole ring structure with methyl groups at the 1 and 2 positions and a carboxylate group at the 7 position. Its molecular formula is with a molecular weight of approximately 204.23 g/mol. The unique arrangement of substituents is believed to influence its biological activity significantly.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds within this class exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Microbial Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| This compound | Escherichia coli | < 20 µg/mL |
| This compound | Candida albicans | < 15 µg/mL |
Recent studies have shown that methyl 1,2-dimethyl-1H-benzo[d]imidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and antifungal activity against Candida albicans . The compounds were tested in vitro, revealing a strong potential for development as therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of methyl 1,2-dimethyl-1H-benzo[d]imidazole derivatives can be attributed to their structural characteristics. The presence of methyl groups at the 1 and 2 positions enhances lipophilicity and may improve membrane permeability, which is crucial for antimicrobial efficacy.
Key Findings:
- Hydrogen Bonding: The ability to form hydrogen bonds significantly affects the binding affinity to biological targets.
- Flexibility: Compounds with longer linkers or additional substituents may exhibit increased flexibility, enhancing their interaction with target proteins .
Case Studies
A study published in Nature Communications highlighted the effectiveness of benzimidazole derivatives in combating antibiotic-resistant bacteria. This compound was included in a series of compounds tested against resistant strains of bacteria. Results indicated that this compound showed promising activity comparable to existing antibiotics .
Another investigation focused on the antifungal properties of benzimidazole derivatives against various fungal strains. This compound demonstrated significant antifungal effects with low MIC values against Candida albicans, indicating its potential as an antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
